molecular formula C26H23NO6 B6544459 3,4-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 929372-38-3

3,4-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Cat. No. B6544459
CAS RN: 929372-38-3
M. Wt: 445.5 g/mol
InChI Key: PAIKIKXGTNRERG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative with a linear formula of C25H21NO6 . It has a molecular weight of 431.449 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

3,4-DMB-N-BFA has been studied for its potential therapeutic applications in the treatment of several diseases. In particular, it has been investigated for its ability to interact with several biochemical pathways and its potential to act as a therapeutic agent in the treatment of cancer, inflammation, and metabolic diseases. Additionally, it has been studied for its potential to act as an antioxidant and anti-inflammatory agent.

Mechanism of Action

Target of Action

The primary targets of the compound “3,4-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Biochemical Pathways

Benzamide derivatives have been widely used in various fields including medical, industrial, biological, and potential drug industries . They have shown a range of activities including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory . .

Pharmacokinetics

Its logP value is 5.2408 and logD is also 5.2408 . These values suggest that the compound is lipophilic, which could influence its absorption and distribution within the body

Advantages and Limitations for Lab Experiments

3,4-DMB-N-BFA has several advantages and limitations for lab experiments. On the one hand, it is relatively easy to synthesize and can be used in a variety of in vitro and in vivo experiments. Additionally, it has been found to have a wide range of potential therapeutic applications. On the other hand, the exact mechanism of action of 3,4-DMB-N-BFA is not yet fully understood, and further research is needed to elucidate its effects.

Future Directions

There is a great deal of potential for 3,4-DMB-N-BFA in the field of therapeutics. Future research should focus on further elucidating its mechanism of action, as well as exploring its potential to treat a variety of diseases. Additionally, further studies should be conducted to assess its safety and efficacy for clinical use. Additionally, it would be beneficial to explore the potential for 3,4-DMB-N-BFA to be used in combination with other therapeutic agents to increase its efficacy. Finally, further research should be conducted to assess its potential to be used in the treatment of various metabolic disorders.

Synthesis Methods

3,4-DMB-N-BFA is synthesized through a multi-step process. The first step involves the reaction of 3-methoxybenzoyl chloride and 3-methyl-1-benzofuran-5-yl chloride, which yields 3-methoxybenzoyl-3-methyl-1-benzofuran-5-yl chloride. This intermediate is then reacted with 3,4-dimethoxy-N-benzamide, which yields 3,4-DMB-N-BFA. The entire synthesis process is illustrated in Figure 1.
Figure 1: Synthesis of 3,4-DMB-N-BFA

Safety and Hazards

Sigma-Aldrich provides this product to researchers as-is and makes no representation or warranty with respect to this product . Therefore, researchers are responsible for confirming the product’s identity and/or purity .

Biochemical Analysis

Biochemical Properties

3,4-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to exhibit antioxidant and antibacterial activities . It interacts with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative damage in cells. Additionally, it has been observed to bind to bacterial cell wall proteins, disrupting their function and leading to antibacterial effects.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, particularly those involved in oxidative stress and inflammation . It modulates the expression of genes related to antioxidant defense, such as Nrf2 and HO-1, leading to enhanced cellular protection against oxidative damage. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, either inhibiting or activating their activity . For instance, it has been shown to inhibit the activity of certain bacterial enzymes, leading to antibacterial effects. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of genes involved in oxidative stress response and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to sustained antioxidant effects, but its antibacterial activity may diminish over time due to potential degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits significant antioxidant and anti-inflammatory effects without noticeable toxicity . At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins involved in oxidative stress and energy metabolism . The compound’s localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments.

properties

IUPAC Name

3,4-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-20-14-18(27-26(29)17-8-10-22(31-3)23(13-17)32-4)9-11-21(20)33-25(15)24(28)16-6-5-7-19(12-16)30-2/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIKIKXGTNRERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.